(2-(2-Chlorophenyl)pyridin-3-yl)methanamine
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Overview
Description
(2-(2-chlorophenyl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines It is characterized by the presence of a chlorophenyl group attached to a pyridinylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-chlorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-chlorobenzaldehyde with 3-pyridylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(2-chlorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(2-chlorophenyl)pyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(2-chlorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-(2-chlorophenyl)pyridin-3-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
876170-47-7 |
---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-2-1-5-10(11)12-9(8-14)4-3-7-15-12/h1-7H,8,14H2 |
InChI Key |
FTTHUIFIPJIQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)CN)Cl |
Origin of Product |
United States |
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